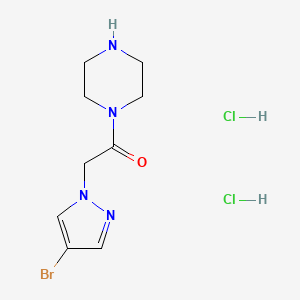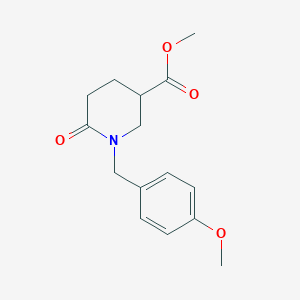
Triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic compound with the molecular formula C₆H₈O₇. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (−COOH). Citric acid is a weak organic acid that is naturally found in citrus fruits. It plays a crucial role in the citric acid cycle (Krebs cycle), which is fundamental to all aerobic organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of carbohydrates such as glucose, sucrose, or molasses using the mold Aspergillus niger. The fermentation process involves the following steps:
Inoculation: The mold is inoculated into a nutrient medium containing the carbohydrate source.
Fermentation: The mold ferments the carbohydrate, producing citric acid.
Recovery: The citric acid is recovered from the fermentation broth by filtration and precipitation.
Industrial Production Methods
Industrial production of citric acid primarily uses the fermentation method described above. The process is optimized for large-scale production, ensuring high yield and purity. The fermentation is carried out in large bioreactors, and the citric acid is extracted and purified through a series of filtration, precipitation, and crystallization steps .
Analyse Chemischer Reaktionen
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.
Reduction: Reduction of citric acid can produce isocitric acid.
Esterification: Citric acid reacts with alcohols to form esters, such as triethyl citrate.
Dehydration: Heating citric acid can lead to the formation of aconitic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Dehydration: Heating at high temperatures (above 175°C) is required.
Major Products Formed
Oxidation: Oxaloacetic acid, acetone.
Reduction: Isocitric acid.
Esterification: Triethyl citrate, trimethyl citrate.
Dehydration: Aconitic acid.
Wissenschaftliche Forschungsanwendungen
Citric acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions, a buffer in chemical reactions, and a precursor for the synthesis of various organic compounds.
Biology: Plays a vital role in cellular metabolism through the citric acid cycle. It is also used in cell culture media.
Medicine: Used as an anticoagulant in blood collection tubes, a preservative in pharmaceuticals, and a component in oral rehydration solutions.
Industry: Employed in food and beverage industries as a flavoring agent and preservative, in cleaning products as a descaling agent, and in cosmetics for pH adjustment
Wirkmechanismus
Citric acid exerts its effects through several mechanisms:
Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.
Buffering: Maintains pH stability in solutions by neutralizing acids and bases.
Metabolic Pathways: In the citric acid cycle, it acts as an intermediate, facilitating the production of energy in the form of ATP.
Vergleich Mit ähnlichen Verbindungen
Citric acid can be compared with other tricarboxylic acids:
Isocitric acid: Similar in structure but differs in the position of the hydroxyl group.
Aconitic acid: Formed by the dehydration of citric acid, has a double bond in its structure.
Trimesic acid: Benzene-1,3,5-tricarboxylic acid, differs in its aromatic ring structure.
Agaric acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid, has a longer carbon chain.
Citric acid is unique due to its widespread natural occurrence, essential role in metabolism, and extensive industrial applications.
Eigenschaften
Molekularformel |
C6H20N3O7+3 |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3/p+3 |
InChI-Schlüssel |
YWYZEGXAUVWDED-UHFFFAOYSA-Q |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)


![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)
![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)



